molecular formula C14H14F2N2 B15334263 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine

1,2-Bis(2-fluorophenyl)-1,2-ethanediamine

Cat. No.: B15334263
M. Wt: 248.27 g/mol
InChI Key: HBSXDFSJTIINEG-UHFFFAOYSA-N
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Description

1,2-Bis(2-fluorophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine typically involves the reaction of 2-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high efficiency and cost-effectiveness. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imines, amides, substituted fluorophenyl derivatives, and reduced amine forms .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine stands out due to its unique combination of fluorophenyl groups and ethanediamine backbone, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

1,2-bis(2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14F2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2

InChI Key

HBSXDFSJTIINEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)N)N)F

Origin of Product

United States

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